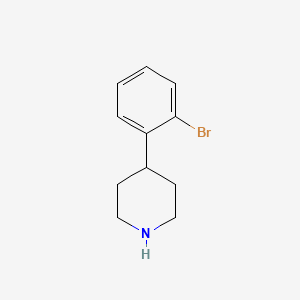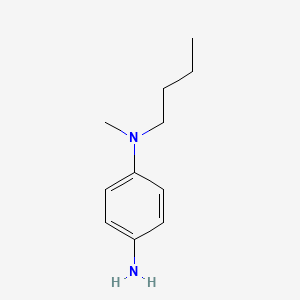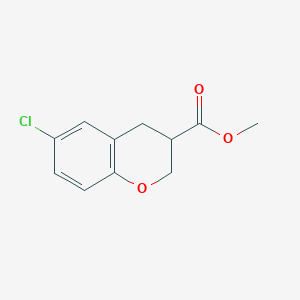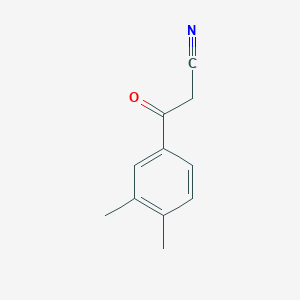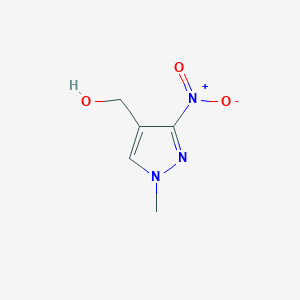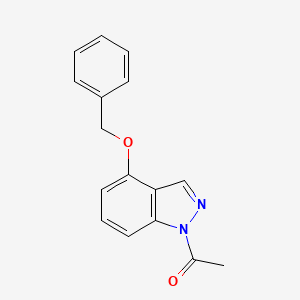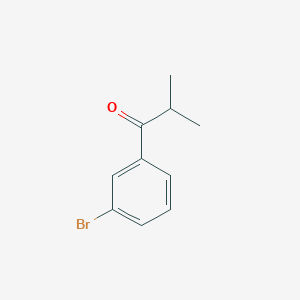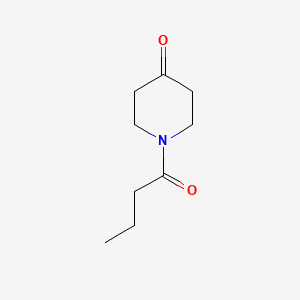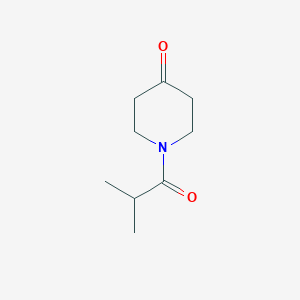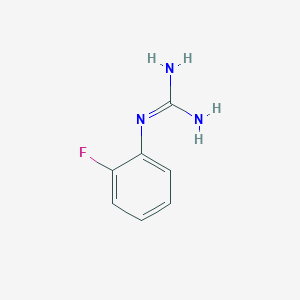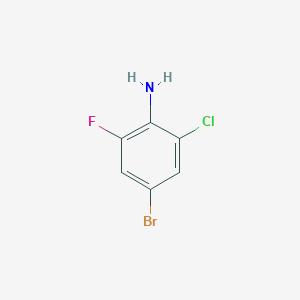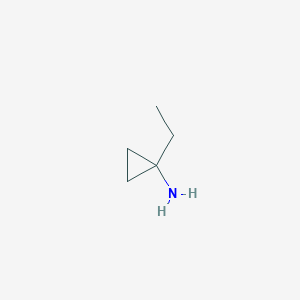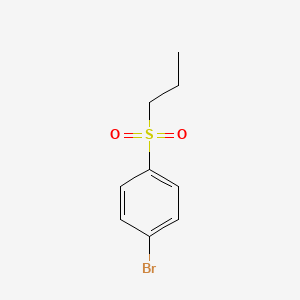
1-Bromo-4-(propane-1-sulfonyl)benzene
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in several papers. For instance, one study presents the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, a precursor for graphene nanoribbons, using NMR, IR spectroscopy, and elemental analysis . Another paper describes a novel bromination agent, N,N'-Dibromo-N,N'-1,2-ethylene bis(2,5-dimethyl benzene sulfonamide), which selectively brominates aromatic compounds to produce bromo aromatic compounds . These methods could potentially be adapted for the synthesis of 1-Bromo-4-(propane-1-sulfonyl)benzene.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives is crucial for understanding their reactivity and properties. X-ray diffraction (XRD) analysis has been used to investigate the crystal structure of 1-(2-pyridiniomethyl)-2,4-bis(phenylsulfonyl)benzene bromide, revealing strong interionic hydrogen bonds . Additionally, the study of various bromo- and bromomethyl-substituted benzenes has provided insights into Br···Br, C–H···Br, C–Br···Br, and C–Br···π interactions, which are significant for the packing and stability of these compounds .
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives in chemical reactions is another area of interest. The Michael-induced Ramberg-Bäcklund reaction has been used to transform bromomethyl β-styryl and β-bromostyryl sulfones into different aromatic compounds . This type of reaction could be relevant for further functionalization of 1-Bromo-4-(propane-1-sulfonyl)benzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The papers provided do not directly discuss the properties of 1-Bromo-4-(propane-1-sulfonyl)benzene, but they do provide data on related compounds. For example, the crystal structures of bromo- and bromomethyl-substituted benzenes can give clues about their melting points, solubility, and stability . The synthesis paper also implies that the compound is stable enough for characterization and theoretical studies .
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
1-Bromo-4-(propane-1-sulfonyl)benzene is a compound that has been utilized in the synthesis of various pharmacologically active molecules. For instance, it has been used in the preparation of 4-thiazolidinones bearing a sulfonamide group, which exhibited significant anticonvulsant activity in animal models (Siddiqui, Arshad, Khan, & Ahsan, 2010). Similarly, the compound has played a role in the development of novel 1-Aryl-3-[(4-benzyl)piperidine-1-yl]propane derivatives with a clear antidepressant-like effect, as demonstrated in mice studies (Köksal & Bilge, 2007).
Anticarcinogenic Properties
Research has also explored the anticarcinogenic activities of compounds structurally related to 1-Bromo-4-(propane-1-sulfonyl)benzene. Notably, sulforaphane and its analogs have shown to block the formation of mammary tumors in animal models, validating the role of phase 2 enzyme inducers in protecting against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).
Chelation in Metal Intoxication
Additionally, the compound has been involved in studies concerning metal intoxication and chelation therapy. Mercaptoacrylic acids, such as 1,2-Phenylene di-alpha-mercaptoacrylic acid, have been compared with 1-Bromo-4-(propane-1-sulfonyl)benzene derivatives like 2,3-dimercapto-propane-1-sulfonate for their efficacy in counteracting toxic effects of metals like lead and nickel in animal models (Sharma, Khandelwal, Kachru, Singh, & Tandon, 1987).
Biochemical Impacts
1-Bromo-4-(propane-1-sulfonyl)benzene has also been the subject of toxicological studies, like those exploring the biochemical changes in the central nervous system of rats exposed to 1-bromopropane, indicating potential neurotoxic effects (Wang, Ichihara, Ito, Kato, Kitoh, Yamada, Yu, Tsuboi, Moriyama, Sakatani, Shibata, Kamijima, & Itohara, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-4-propylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRRBENNUDNIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616338 | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(propylsulfonyl)benzene | |
CAS RN |
223557-20-8 | |
| Record name | 1-Bromo-4-(propylsulfonyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=223557-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(propane-1-sulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


